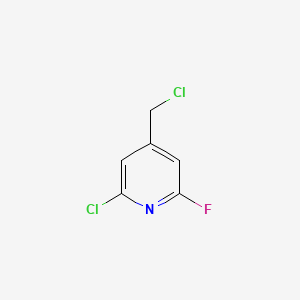![molecular formula C11H16N4O B15251610 Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)
Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with biological systems and chemical environments in specific ways, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- typically involves the reaction of 2,6-dimethylaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
The compound’s ability to interact with biological molecules has led to its investigation as a potential drug candidate. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it relevant for pharmaceutical research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory agents, antimicrobial agents, or other pharmacologically active compounds.
Industry
In industrial applications, the compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique properties contribute to the performance and durability of these materials.
作用機序
The mechanism by which Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Urea, N-phenyl-N’-methyl-: A related compound with similar structural features but different substituents.
Urea, N-(2,6-dimethylphenyl)-N’-methyl-: Another similar compound with slight variations in the substituents.
Uniqueness
Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- stands out due to its specific substituents, which confer unique reactivity and biological activity. The presence of the 2,6-dimethylphenyl group and the imino(methylamino)methyl moiety distinguishes it from other urea derivatives, leading to distinct chemical and biological properties.
特性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
1-(2,6-dimethylphenyl)-1-(N'-methylcarbamimidoyl)urea |
InChI |
InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)15(11(13)16)10(12)14-3/h4-6H,1-3H3,(H2,12,14)(H2,13,16) |
InChIキー |
HZMYHDGVDSDDND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N(C(=NC)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


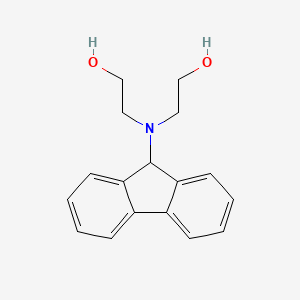
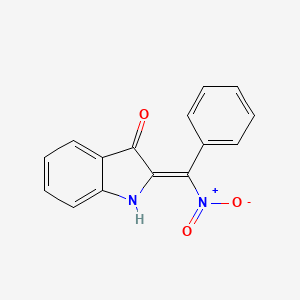
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)

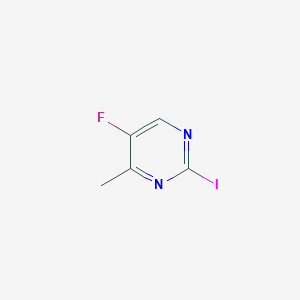
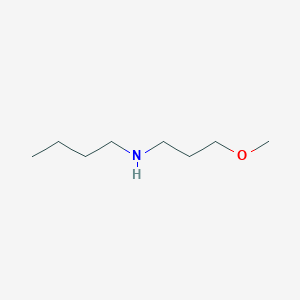
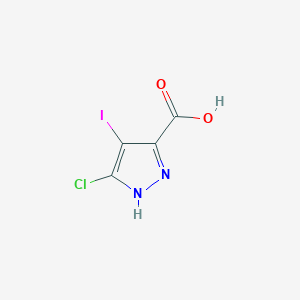
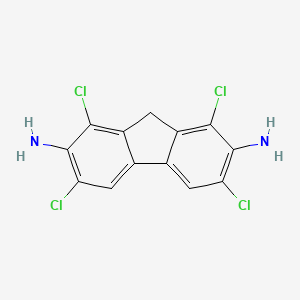
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

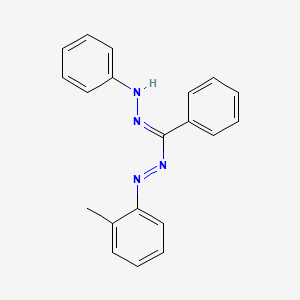
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
